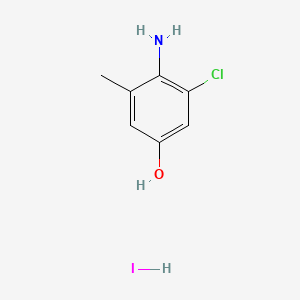
4-Amino-3-chloro-5-methylphenol hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-chloro-5-methylphenol hydroiodide is a chemical compound with the molecular formula C7H9ClINO. It is a derivative of phenol, characterized by the presence of amino, chloro, and methyl groups on the benzene ring, along with a hydroiodide group. This compound is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloro-5-methylphenol hydroiodide typically involves the following steps:
Nitration: The starting material, 3-chloro-5-methylphenol, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroiodide Formation: The final step involves the reaction of 4-amino-3-chloro-5-methylphenol with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-chloro-5-methylphenol hydroiodide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.
Major Products
The major products formed from these reactions include various derivatives of 4-Amino-3-chloro-5-methylphenol, such as nitroso, nitro, and substituted phenol compounds .
Applications De Recherche Scientifique
4-Amino-3-chloro-5-methylphenol hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Amino-3-chloro-5-methylphenol hydroiodide involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-chlorophenol
- 4-Amino-5-methylphenol
- 3-Chloro-5-methylphenol
Comparison
Compared to these similar compounds, 4-Amino-3-chloro-5-methylphenol hydroiodide is unique due to the presence of both the chloro and methyl groups on the benzene ring, along with the hydroiodide group.
Propriétés
Formule moléculaire |
C7H9ClINO |
|---|---|
Poids moléculaire |
285.51 g/mol |
Nom IUPAC |
4-amino-3-chloro-5-methylphenol;hydroiodide |
InChI |
InChI=1S/C7H8ClNO.HI/c1-4-2-5(10)3-6(8)7(4)9;/h2-3,10H,9H2,1H3;1H |
Clé InChI |
CSZKOTGKYOBJQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N)Cl)O.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B15298378.png)
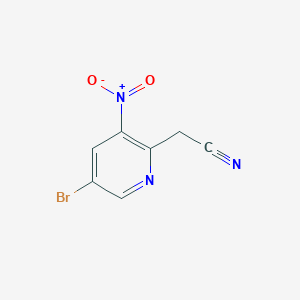
![3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid](/img/structure/B15298386.png)
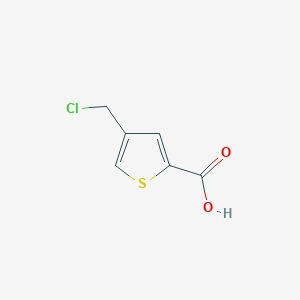
![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)

![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
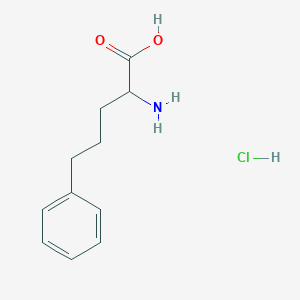
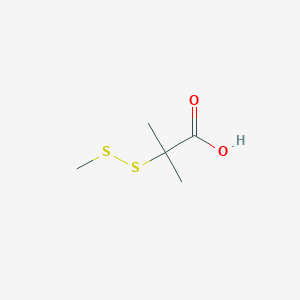
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)
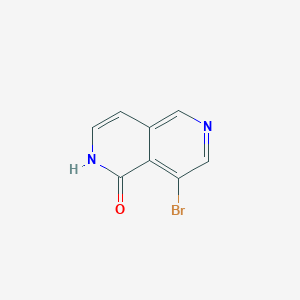
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)

